T-Type Calcium Channel Inhibition vs. Nifedipine
In a direct head-to-head comparison using recombinant T- and L-type calcium channels expressed in mammalian cells, efonidipine demonstrated a 3.4-fold greater potency for T-type channel current (ICa(T)) inhibition than the traditional DHP CCB nifedipine. Furthermore, the blocking mechanism of efonidipine was distinct, exhibiting a combination of tonic and use-dependent blockade, in contrast to nifedipine's predominantly tonic block [1].
| Evidence Dimension | Potency for T-type calcium channel current (ICa(T)) inhibition |
|---|---|
| Target Compound Data | IC50 = 0.35 µM |
| Comparator Or Baseline | Nifedipine: IC50 = 1.2 µM |
| Quantified Difference | Efonidipine is 3.4 times more potent (0.35 µM vs. 1.2 µM) at blocking T-type channels. |
| Conditions | Recombinant T-type and L-type Ca2+ channels expressed separately in BHK (baby hamster kidney) cells. |
Why This Matters
This demonstrates a fundamental mechanistic difference, making efonidipine the required compound for studies investigating the specific physiological roles of T-type calcium channels, where nifedipine would be an insufficient tool.
- [1] Lee, T. S., Kaku, T., Takebayashi, S., Uchino, T., Miyamoto, S., Hadama, T., ... & Ono, K. (2006). Actions of mibefradil, efonidipine and nifedipine block of recombinant T- and L-type Ca2+ channels with distinct inhibitory mechanisms. Pharmacology, 78(1), 11-20. View Source
